

Determining Protein Concentration: A Detailed Protocol for the Bicinchoninic Acid (BCA) Assay

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Application Note & Protocol

Abstract

The Bicinchoninic Acid (BCA) assay is a highly sensitive, detergent-compatible colorimetric method for the quantification of total protein in a solution. This application note provides a detailed protocol for performing the BCA assay, including reagent preparation, creation of a standard curve, and analysis of unknown samples. The protocol is intended for researchers, scientists, and drug development professionals who require accurate protein concentration measurements for a wide range of applications, from enzymatic assays to western blotting and biopharmaceutical formulation.

Principle of the BCA Assay

The BCA assay is based on a two-step reaction.[1][2][3] First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) in a temperature-dependent reaction.[1][2] The amount of Cu²⁺ reduced is directly proportional to the amount of protein present.[1][2] In the second step, two molecules of bicinchoninic acid (BCA) chelate with one cuprous ion (Cu¹⁺), forming a stable, purple-colored complex that exhibits a strong absorbance at 562 nm.[1][4] The intensity of the purple color, and thus the absorbance, is proportional to the protein concentration and can be measured using a spectrophotometer or microplate reader.[1][4]



Materials and Reagents

Reagents

Reagent	Supplier Example	Catalog Number Example	Notes
BCA Protein Assay Kit	Pierce™ (Thermo Fisher Scientific)	23225 or 23227	Kits typically include Reagent A and Reagent B.
Bovine Serum Albumin (BSA) Standard	Pierce™ (Thermo Fisher Scientific)	23209	Typically provided at a concentration of 2 mg/mL.
Phosphate-Buffered Saline (PBS)	Various	N/A	Or other appropriate buffer compatible with the assay and your sample.
Distilled or Deionized Water	N/A	N/A	For reagent and standard preparation.

Equipment

- 96-well flat-bottom microplates[5]
- Microplate reader with absorbance measurement capabilities at 562 nm[4][6]
- Single and multichannel pipettes
- Pipette tips
- Reagent reservoirs
- Incubator or water bath capable of maintaining 37°C[4][6]
- Vortex mixer
- Microcentrifuge tubes for standard and sample dilutions



Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for analyzing multiple samples simultaneously.

Preparation of BSA Standards for Standard Curve

A standard curve is essential for accurately determining the concentration of the unknown protein samples.[4] Bovine Serum Albumin (BSA) is commonly used as a standard protein.[6] Prepare a series of dilutions from a concentrated BSA stock solution (e.g., 2 mg/mL). The following table provides an example of a dilution series.

Standard	Volume of Diluent (e.g., PBS)	Volume and Source of BSA	Final BSA Concentration (µg/mL)
А	0 μL	30 μL of 2 mg/mL Stock	2000
В	12.5 μL	37.5 μL of Stock	1500
С	32.5 μL	32.5 μL of Stock	1000
D	17.5 μL	17.5 μL of tube B dilution	750
E	32.5 μL	32.5 μL of tube C dilution	500
F	32.5 μL	32.5 μL of tube E dilution	250
G	32.5 μL	32.5 μL of tube F dilution	125
Н	40 μL	10 μL of tube G dilution	25
I (Blank)	40 μL	0 μL	0

Preparation of Working Reagent (WR)



The Working Reagent (WR) is prepared by mixing BCA Reagent A and BCA Reagent B. It is important to prepare the WR fresh for each assay.

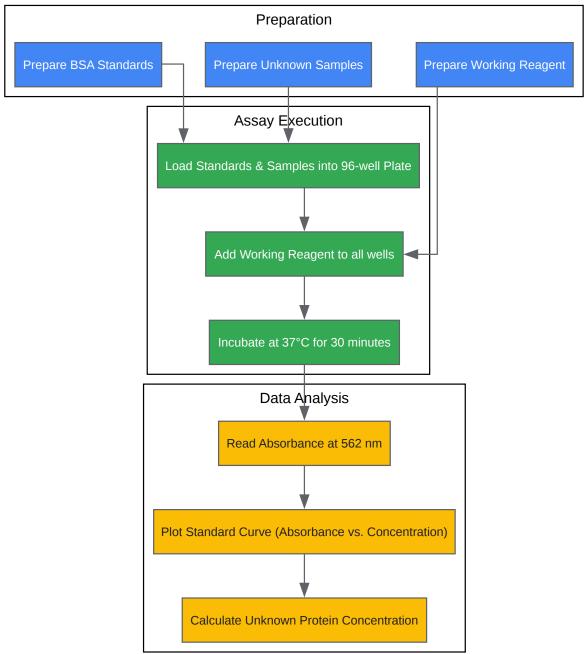
- Determine the total volume of WR needed for the assay. Each standard and sample well will require 200 μ L of WR.[4][6]
- Prepare the WR by mixing 50 parts of Reagent A with 1 part of Reagent B (50:1 ratio).[4][6] For example, to make 10 mL of WR, mix 9.8 mL of Reagent A with 0.2 mL of Reagent B.
- Mix the solution until the initial turbidity disappears and the solution is a clear, green color.[7]

Assay Procedure

The following diagram illustrates the overall workflow of the BCA protein assay.



BCA Protein Assay Workflow



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Caption: Workflow of the Bicinchoninic Acid (BCA) protein assay.



- Load Plate: Pipette 25 μL of each BSA standard and unknown protein sample into separate wells of a 96-well microplate.[2] It is recommended to perform all measurements in duplicate or triplicate.
- Add Working Reagent: Using a multichannel pipette, add 200 μL of the freshly prepared WR to each well.[4][6]
- Mix: Gently tap the plate or use a plate shaker for 30 seconds to ensure thorough mixing.[8]
- Incubate: Cover the plate and incubate at 37°C for 30 minutes.[4][6]
- Cool: After incubation, cool the plate to room temperature.
- Read Absorbance: Measure the absorbance of each well at 562 nm using a microplate reader.[4][6]

Data Analysis

- Subtract Blank: Subtract the average absorbance of the blank standard (0 μg/mL) from the absorbance readings of all other standards and unknown samples.
- Generate Standard Curve: Plot the blank-corrected absorbance values for the BSA standards against their corresponding concentrations (in μg/mL).
- Determine Unknown Concentration: Use the standard curve to determine the protein concentration of the unknown samples. This can be done by fitting a linear regression to the standard curve data and using the resulting equation (y = mx + c) to solve for the concentration (x) of the unknown samples based on their absorbance (y).[4]
- Account for Dilution: If the unknown samples were diluted prior to the assay, multiply the
 calculated concentration by the dilution factor to obtain the concentration of the original,
 undiluted sample.

Important Considerations

• Interfering Substances: Certain substances can interfere with the BCA assay, including reducing agents (e.g., DTT, β-mercaptoethanol), chelating agents (e.g., EDTA), and some



buffers.[3] If the presence of such substances is unavoidable, it may be necessary to dilute the sample or use a specialized BCA assay kit that is compatible with reducing agents.[9]

- Protein-to-Protein Variation: The amino acid composition of a protein can affect the color response in the BCA assay. For the most accurate quantification, it is recommended to use a standard protein that is similar in composition to the unknown protein. However, BSA is a widely accepted general protein standard.
- Incubation Time and Temperature: The incubation time and temperature can be adjusted to alter the sensitivity of the assay. Longer incubation times or higher temperatures will increase the color development and sensitivity.[10] However, the protocol should be kept consistent between the standards and the unknown samples.

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